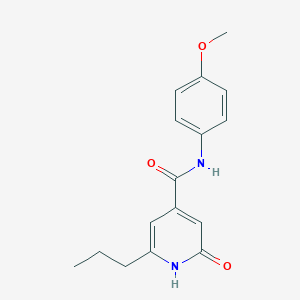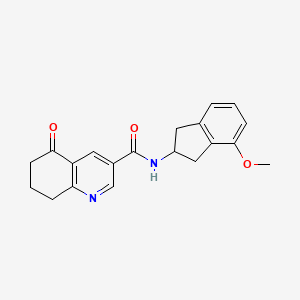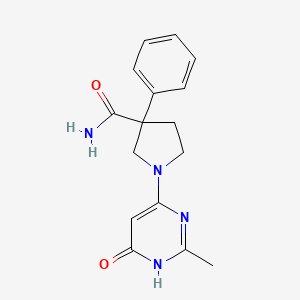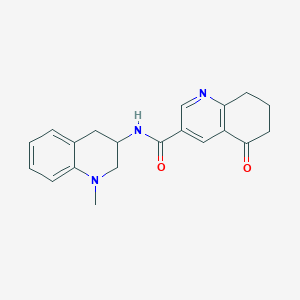
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and performance.
Mécanisme D'action
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improve energy metabolism and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing triglyceride and cholesterol levels. It has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In animal models, it has been demonstrated to improve endurance and exercise capacity by increasing the expression of genes involved in muscle fiber type switching and mitochondrial biogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has several advantages for laboratory experiments, including its high potency and specificity for PPARδ, as well as its ability to be administered orally. However, it also has several limitations, including its potential for off-target effects and its relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516, including its potential for the treatment of metabolic and cardiovascular diseases, as well as its potential for use in sports and fitness. Additional studies are needed to further elucidate its mechanism of action, as well as to determine its long-term safety and efficacy in humans. Furthermore, studies are needed to investigate its potential for use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained by hydrolysis and subsequent purification.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress. In animal models, it has been demonstrated to improve endurance and exercise capacity, as well as prevent muscle wasting and improve muscle recovery after injury.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-4-13-9-11(10-15(19)17-13)16(20)18-12-5-7-14(21-2)8-6-12/h5-10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHRLQNQKEEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)

![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)

![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)